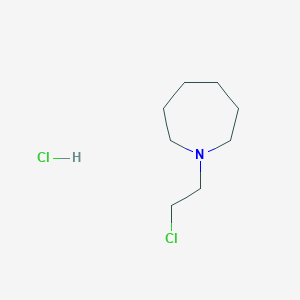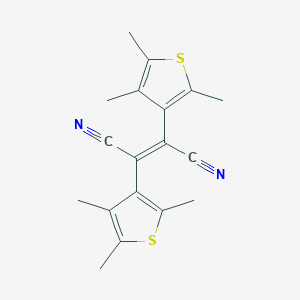
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Vue d'ensemble
Description
“trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene” is a chemical compound with the molecular formula C18H18N2S2 . It appears as a light yellow to yellow to orange powder or crystal .
Physical And Chemical Properties Analysis
This compound is solid at 20 degrees Celsius . It is sensitive to light and should be stored in a well-ventilated place with the container kept tightly closed . It has a melting point range of 166.0 to 170.0 degrees Celsius . It is soluble in methanol .Applications De Recherche Scientifique
Photochromic Material
“trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene” is a well-studied and commercially available photochromic compound . It undergoes a cyclisation reaction when exposed to light with a wavelength of around 400 nm . This property makes it useful in the study of photochromic materials and their reactions under different light conditions .
Inelastic Neutron Scattering (INS) Studies
This compound has been used in inelastic neutron scattering (INS) experiments at cryogenic temperatures . The studies provide insight into how photoisomerisation affects the vibrational modes of the material .
Study of Vibrational Modes
The compound has been used to study the changes in the vibrational modes of the material upon illumination . It was found that rigidification of the molecule after illumination, caused by the cyclisation of the central six-membered ring, led to a blue-shifting in the methyl group torsion modes as well as methyl group scissor modes .
Aggregation-Induced Emission (AIE)
“2,3-Bis(2,4,5-trimethylthiophen-3-yl)fumaronitrile” is a luminogen with aggregation-induced emission (AIE) characteristics . AIEgens are a class of compounds that are non-emissive in solution but become highly emissive upon aggregation. This unique property makes them useful in various applications such as bioimaging, sensing, and optoelectronic devices .
Fabrication of Fluorescent Nanomaterials
This compound has been used in the fabrication of fluorescent nanomaterials . The nanomaterials show enhanced fluorescence efficiency and superior photostability, which offer unique advantages in biological applications .
In Vivo Imaging
The compound has been used in in vivo imaging studies . The synthesized nanoparticles provide high fluorescence contrast in live animals, making them useful in biological research .
Photodynamic Therapy
The compound has been used in photodynamic therapy . Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light to treat or detect diseases .
Drug Delivery
The compound has been used in drug delivery systems . The use of this compound in drug delivery systems can enhance the efficiency of drug delivery and reduce side effects .
Safety and Hazards
This compound is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . After handling, skin should be washed thoroughly . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Mécanisme D'action
Target of Action
It has been shown to be an efficient ligand for metal ions with high affinity for sulfur .
Mode of Action
This compound undergoes a reversible photoinduced conversion between the crystalline phase and the yellow form . This reaction has been shown to be dependent on both the nature of the counterion and irradiation .
Action Environment
Environmental factors such as light exposure and the presence of specific counterions can influence the compound’s action, efficacy, and stability . For instance, its photoinduced conversion is dependent on irradiation, suggesting that light exposure is a critical environmental factor for its action .
Propriétés
IUPAC Name |
(E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDKKQQUZPETC-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1/C(=C(\C#N)/C2=C(SC(=C2C)C)C)/C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
CAS RN |
112440-50-3 | |
| Record name | trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





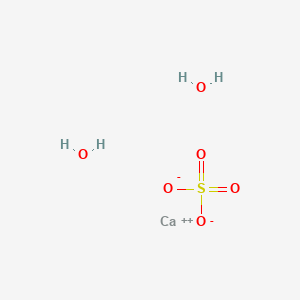
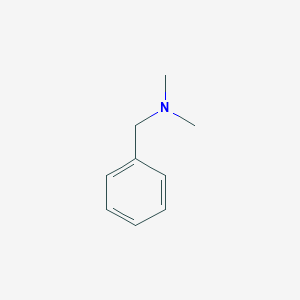


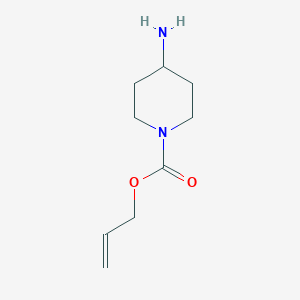
![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)
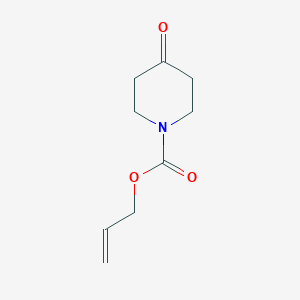
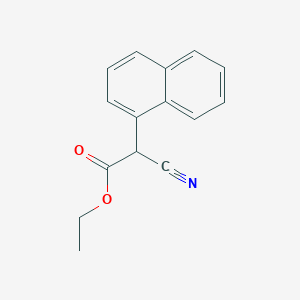
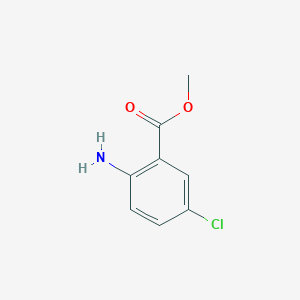
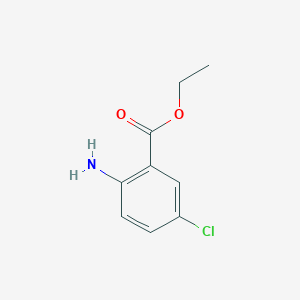
![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)
